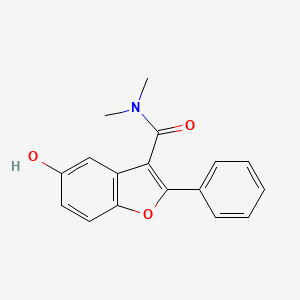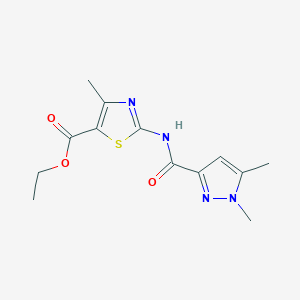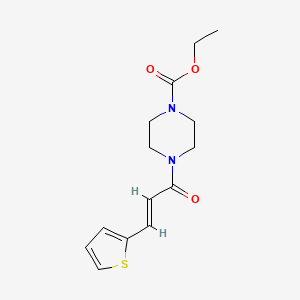![molecular formula C8H13N3OS B2700691 2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole CAS No. 2200424-91-3](/img/structure/B2700691.png)
2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine . Pyrrolidines are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you mentioned, Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, has a molecular weight of 162.2316 .Chemical Reactions Analysis
The chemical reactions of pyrrolidine derivatives can vary widely depending on the specific compound and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a compound similar to the one you mentioned, Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, has a molecular weight of 162.2316 .Scientific Research Applications
Antipsychotic and Anticonvulsant Agents
Compounds related to 1,3,4-thiadiazole, including 2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole, have been synthesized and evaluated for their potential as antipsychotic and anticonvulsant agents. These compounds have shown promising results in this area, highlighting their significance in the development of new therapeutic agents for psychiatric and neurological disorders (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antiproliferative and Antimicrobial Properties
1,3,4-thiadiazole compounds, closely related to the chemical , have demonstrated significant antiproliferative and antimicrobial properties. This includes potent activity against various cancer cell lines and strong antimicrobial action against specific bacterial strains, suggesting their potential in cancer therapy and infection control (Gür et al., 2020).
Fungicidal Activity
Research has shown that derivatives of 1,3,4-thiadiazole exhibit notable fungicidal activity. This includes effective control of significant agricultural pathogens, indicating their potential application in agricultural pest management (Chen, Li, & Han, 2000).
Structural and Molecular Insights
Studies focusing on the molecular and crystal structures of 1,3,4-thiadiazole derivatives provide valuable insights into their chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Schuckmann, Fuess, Mösinger, & Ried, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-5-(1-methylpyrrolidin-3-yl)oxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-9-10-8(13-6)12-7-3-4-11(2)5-7/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHMXUUTKGDCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)
![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)
![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)


![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)


![N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2700626.png)

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700628.png)

